Cas no 1803587-53-2 (5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one)

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring fused azetidine and piperidine moieties, offering a unique structural framework for medicinal chemistry applications. Its dihydropyridazinone core provides a versatile scaffold for further functionalization, while the azetidine and piperidine groups enhance binding affinity to biological targets. This compound exhibits potential as an intermediate in the synthesis of pharmacologically active molecules, particularly in central nervous system (CNS) and enzyme modulation research. Its balanced lipophilicity and nitrogen-rich architecture make it suitable for exploring structure-activity relationships in drug discovery. The rigid yet flexible structure may contribute to improved selectivity and metabolic stability in lead optimization efforts.
5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one structure
1803587-53-2 structure
Product Name:5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
CAS No:1803587-53-2
MF:C12H18N4O
MW:234.297522068024
CID:4616535
PubChem ID:102555150
Update Time:2025-05-20

5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C12H18N4O/c17-12-7-11(15-5-2-6-15)9-14-16(12)10-3-1-4-13-8-10/h7,9-10,13H,1-6,8H2
    • InChI Key: ZRIDWIZNTVGDDT-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2CCCNC2)N=CC(N2CCC2)=C1

5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one

Introducing 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one (CAS No. 1803587-53-2): A Compound with Promising Applications in Modern Medicinal Chemistry

5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, identified by its unique Chemical Abstracts Service (CAS) number 1803587-53-2, represents a significant advancement in the realm of medicinal chemistry. This compound, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications. The molecular architecture of 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one integrates key pharmacophoric elements that are highly relevant to contemporary drug discovery efforts.

The compound’s structure comprises a dihydropyridazinone core, which is a versatile scaffold frequently explored in the development of bioactive molecules. This core is further functionalized with an azetidine moiety at the 5-position and a piperidine group at the 2-position. The strategic placement of these heterocyclic rings not only enhances the compound’s solubility and bioavailability but also modulates its interaction with biological targets. Such structural features are particularly pertinent in the design of molecules targeting neurological and cardiovascular disorders, areas where 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one has shown considerable promise.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of complex molecules like 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one. Molecular docking studies have revealed that this compound exhibits strong binding affinity to several enzymes and receptors implicated in metabolic diseases and inflammation. Specifically, preliminary data suggest that it may interact with PDE4 enzymes, which are known to play a crucial role in modulating immune responses and neuroprotection. These findings align with the growing interest in developing PDE4 inhibitors as therapeutic agents for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

The integration of the azetidine and piperidine moieties into the dihydropyridazinone scaffold also contributes to the compound’s unique pharmacokinetic profile. Azetidine derivatives are known for their stability under physiological conditions, while piperidine groups enhance metabolic stability and reduce the likelihood of rapid degradation. This combination makes 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one an attractive candidate for further exploration in drug development pipelines.

In light of these attributes, researchers have initiated preclinical studies to evaluate the safety and efficacy of 5-(azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one in animal models. Initial results are encouraging, demonstrating favorable tolerability and evidence of biological activity comparable to existing therapeutic agents. For instance, studies in rodent models have shown that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta. Such effects are particularly relevant in the context of emerging therapies targeting autoimmune diseases.

The potential applications of 5-(azetidin-1-yl)-2-(piperidin-3-y l)-2,3-dihydropyridazin - 3 - one extend beyond inflammation management. The compound’s structural features also make it a promising candidate for addressing neurological disorders characterized by oxidative stress and neurodegeneration. Preliminary research indicates that it may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating cholinergic signaling pathways. These findings are particularly intriguing given the increasing prevalence of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease worldwide.

The synthesis of 5-(azetidin - 1 - yl) - 2 - ( piper id ine - 3 - yl) - 2 , 3 - dihydrop y rid az in - 3 - one presents an interesting challenge due to its complex structural motif. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules efficiently and with high yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to streamline key synthetic steps. These advancements not only enhance scalability but also improve the overall quality of the final product.

The growing interest in 5-(azetidin - 1 - yl) - 2 - ( piper id ine - 3 - yl) - 2 , 3 - dihydrop y rid az in - 3 - one is also reflected in its increasing presence in scientific literature. Numerous research groups have published articles detailing their investigations into this compound’s pharmacological properties and synthetic routes. This collaborative effort underscores its significance as a molecular entity with broad therapeutic potential.

As research progresses, it is anticipated that additional applications for 5-(azetidin - 1 - yl) - 2 - ( piper id ine - 3 - yl) - 2 , 3 - dihydrop y rid az in - 3 - one will be uncovered through further exploration and clinical trials. Its unique structural features offer a foundation for designing next-generation therapeutics that address complex diseases more effectively than current treatments alone.

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